molecular formula C10H17NO2 B15266054 2-{5-Aminospiro[3.4]octan-5-yl}acetic acid

2-{5-Aminospiro[3.4]octan-5-yl}acetic acid

Cat. No.: B15266054
M. Wt: 183.25 g/mol
InChI Key: NVFSKXFIOGZTJS-UHFFFAOYSA-N
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Description

2-{5-Aminospiro[34]octan-5-yl}acetic acid is a spirocyclic compound characterized by a unique structure where a spiro center connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Aminospiro[3.4]octan-5-yl}acetic acid can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{5-Aminospiro[3.4]octan-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-Aminospiro[3.4]octan-5-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-Aminospiro[3.4]octan-5-yl}acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Aminospiro[34]octan-5-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(8-aminospiro[3.4]octan-8-yl)acetic acid

InChI

InChI=1S/C10H17NO2/c11-10(7-8(12)13)6-2-5-9(10)3-1-4-9/h1-7,11H2,(H,12,13)

InChI Key

NVFSKXFIOGZTJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCCC2(CC(=O)O)N

Origin of Product

United States

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